molecular formula C6H13NO3 B1287234 3-[(2-Hydroxyethyl)amino]butanoic acid CAS No. 89584-45-2

3-[(2-Hydroxyethyl)amino]butanoic acid

Cat. No. B1287234
CAS RN: 89584-45-2
M. Wt: 147.17 g/mol
InChI Key: YCDYKUAFLILKAE-UHFFFAOYSA-N
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Patent
US06201023B1

Procedure details

A solution of 86 g of crotonic acid (1 mole) and ethanolamine (1 mole) in pyridine (200 ml) was refluxed for 2-3 hours and subsequently cooled. The resulting product was filtered and recyrstallized to yield the title compound having a m.p. (melting point) of 178-180° C. (compound 1.1, List of Compounds).
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH2:7]([CH2:9][NH2:10])[OH:8]>N1C=CC=CC=1>[OH:8][CH2:7][CH2:9][NH:10][CH:3]([CH3:4])[CH2:2][C:1]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
C(\C=C\C)(=O)O
Name
Quantity
1 mol
Type
reactant
Smiles
C(O)CN
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled
FILTRATION
Type
FILTRATION
Details
The resulting product was filtered

Outcomes

Product
Name
Type
product
Smiles
OCCNC(CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.